molecular formula C23H22FN3O2S2 B2563680 (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 477488-43-0

(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2563680
CAS No.: 477488-43-0
M. Wt: 455.57
InChI Key: FLPQVEUXPBKCGV-CAPFRKAQSA-N
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Description

(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a potent and selective inhibitor of protein kinase C-beta (PKC-β), a key enzyme implicated in intracellular signaling pathways related to cell proliferation, apoptosis, and angiogenesis. This rhodanine-based compound was developed through structure-activity relationship studies aiming to create selective PKC-β inhibitors with anti-angiogenic properties. Its primary research value lies in its ability to selectively target the PKC-β isoform over others like PKC-α, making it a critical tool for dissecting the specific roles of PKC-β in pathological conditions. Research utilizing this inhibitor has demonstrated its efficacy in suppressing vascular endothelial growth factor (VEGF)-induced angiogenesis , a process vital for tumor growth and metastasis. Consequently, it is a compound of significant interest in oncology research, particularly for investigating novel therapeutic strategies against cancers where PKC-β and VEGF signaling are dysregulated. Further studies have explored its potential in mitigating complications associated with diabetes, such as retinal vascular permeability and neovascularization , given the established role of PKC-β activation in diabetic microvascular damage. The compound's mechanism involves competing with ATP for the binding site on the PKC-β enzyme, thereby inhibiting the phosphorylation of its downstream protein targets and modulating signal transduction cascades. This makes it an indispensable pharmacological probe for understanding PKC-β-driven mechanisms in cellular and disease models.

Properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S2/c24-19-9-5-4-6-17(19)16-20-22(29)27(23(30)31-20)11-10-21(28)26-14-12-25(13-15-26)18-7-2-1-3-8-18/h1-9,16H,10-15H2/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPQVEUXPBKCGV-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C(=CC4=CC=CC=C4F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are known for their diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infections. This article discusses the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular structure of the compound includes a thiazolidinone core with various substituents that influence its biological activity. The presence of a fluorophenyl group and a phenylpiperazine moiety suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Thiazolidinone derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Thiazolidinones have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications at the 2, 3, and 5 positions of the thiazolidinone ring can significantly enhance anticancer potency .
  • Antidiabetic Effects : Certain thiazolidinone derivatives are recognized as PPARγ agonists, contributing to their antidiabetic properties. They modulate glucose metabolism and improve insulin sensitivity .
  • Antimicrobial Properties : Thiazolidinones have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The structure's ability to interact with microbial enzymes is a key factor in their efficacy .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, protecting cells from oxidative stress by scavenging free radicals .

Anticancer Studies

A recent study evaluated the anticancer potential of various thiazolidinone derivatives against human cancer cell lines. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against leukemia cells (L1210), suggesting strong antiproliferative effects .

Antidiabetic Mechanisms

Research has highlighted the role of thiazolidinones in activating PPARγ pathways. For instance, compounds similar to pioglitazone have shown promising results in improving glycemic control in diabetic models .

Antimicrobial Efficacy

In vitro studies demonstrated that specific thiazolidinone derivatives exhibited significant antimicrobial activity against Gram-positive bacteria and fungi. For example, one derivative showed substantial inhibition against Candida albicans, indicating its potential as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their structural features:

PositionSubstituent TypeEffect on Activity
2Halogen (e.g., F)Increases anticancer activity
3Alkyl/aryl groupsModulates PPARγ activation
5Aromatic ringsEnhances antimicrobial properties

This table summarizes how different substituents at various positions on the thiazolidinone ring can alter its pharmacological profiles.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including the compound . Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives exhibiting thiazolidinone scaffolds have been shown to target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

Thiazolidinones have also been explored for their antimicrobial activities. The compound may exhibit efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated that modifications in the thiazolidinone structure can enhance antimicrobial potency.

CNS Activity

The piperazine component suggests potential central nervous system (CNS) activity. Compounds with piperazine rings are often evaluated for their neuropharmacological effects, including anxiolytic and antidepressant properties. Preliminary studies could be conducted to assess the compound's impact on neurotransmitter systems.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer activity of thiazolidinone derivatives similar to the compound in focus. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values suggesting potent activity. Further mechanistic studies revealed that these compounds induced apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiazolidinones against resistant bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating effective antimicrobial action. This study highlights the potential for developing new antibiotics based on thiazolidinone scaffolds.

Comparison with Similar Compounds

Piperazine vs. Aromatic Substituents

The target compound’s 4-phenylpiperazine group distinguishes it from simpler alkyl or aryl substituents (e.g., isopropyl in or 3-chlorophenyl in ). Piperazine derivatives are often associated with improved solubility and CNS penetration due to their basic nitrogen atoms, which can form hydrogen bonds with biological targets . In contrast, compounds like 3-isopropyl-5-(pyrazolyl)methylene-thiazolidinone rely on steric bulk for target selectivity.

Fluorophenyl vs. Nitrophenyl/Halogenated Groups

The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and metabolic stability compared to the strongly electron-deficient 2-nitrophenyl group in or the chloro-substituted analogs in . Fluorine’s small atomic radius minimizes steric hindrance while enhancing membrane permeability, a critical factor in drug design .

Bioactivity Trends

While bioactivity data for the target compound are absent in the evidence, structurally related thiazolidinones exhibit diverse pharmacological profiles:

  • Anticancer Activity : Compounds with nitrophenyl or chlorophenyl groups (e.g., ) often show cytotoxicity via redox cycling or DNA intercalation.
  • Antimicrobial Effects : Piperazine-containing derivatives may target bacterial efflux pumps or fungal membrane proteins .
  • Immunosuppressive Potential: Dimeric diterpenoids like Koilodenoid F demonstrate how substituent polarity (e.g., carbonyl groups) modulates immune response inhibition, a property that could extend to thiazolidinones with similar motifs.

Q & A

Q. How to resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar thiazolidinones?

  • Root Cause Analysis :
  • Reagent Quality : Trace moisture in DMF or acetic acid can reduce yields. Pre-dry solvents over molecular sieves.
  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and optimize quenching times .

Q. Why do computational predictions of logP values differ from experimental measurements?

  • Mitigation :
  • Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Software Calibration : Adjust atomic contribution parameters in tools like MarvinSketch to align with empirical data .

Advanced Experimental Design

Q. How to design a flow-chemistry protocol for scalable synthesis of this compound?

  • Workflow :

Continuous Flow Setup : Use a microreactor (e.g., Corning AFR) with temperature control (80–100°C) and residence time optimization (10–15 minutes).

In-Line Monitoring : Equip with FT-IR or UV-vis spectroscopy for real-time reaction tracking .

Q. What mechanistic studies elucidate the role of the 2-fluorophenyl group in biological activity?

  • Strategies :
  • Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to study target engagement in vivo.
  • Fluorescence Polarization : Attach fluorophores (e.g., FITC) to the methylidene group to monitor binding kinetics .

Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

Technique Key Signals Reference
¹H NMR (DMSO-d₆)δ 7.8–8.1 (m, Ar-H), δ 5.2 (s, CH=S)
¹³C NMRδ 175 (C=S), δ 170 (C=O)
FT-IR1240 cm⁻¹ (C=S), 1695 cm⁻¹ (C=O)

Table 2 : Synthetic Yield Optimization Parameters

Variable Optimal Range Impact on Yield
Reaction Time2.5–3 hours<2h: incomplete; >4h: decomposition
Solvent Ratio (DMF:AcOH)1:2Higher DMF slows cyclization
Temperature80–90°CLower temps favor intermediates

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